恩普利菲林

概述

描述

科学研究应用

Bronchodilation in Asthma and COPD

Clinical Efficacy

Enprofylline has been primarily studied for its efficacy in treating asthma and chronic obstructive pulmonary disease (COPD). A significant study compared the long-term effects of enprofylline with theophylline over a one-year period involving 348 patients. Results showed that both medications led to improvements in peak expiratory flow rate (PEFR) and forced expiratory volume in one second (FEV1), with no significant differences between the two drugs in terms of clinical outcomes such as asthma exacerbations or beta-2 agonist usage . However, enprofylline was associated with fewer increases in inhaled steroid dosages compared to theophylline (8% vs. 18%, p = 0.025) suggesting a potentially better tolerability profile .

Mechanism of Action

Enprofylline acts as a phosphodiesterase inhibitor, specifically targeting 3',5'-cyclic-AMP phosphodiesterase 4B, which leads to increased cyclic AMP levels within cells. This increase enhances bronchodilation by relaxing bronchial smooth muscle . Additionally, it exhibits anti-inflammatory effects by reducing the release of sensory neuropeptides from nerve endings in the airways .

Management of Acute Airway Obstruction

Enprofylline has also been evaluated for its effectiveness in acute airway obstruction scenarios. Intravenous administration of enprofylline was found to be effective as a bronchodilator treatment during acute episodes, although side effects were noted, necessitating careful monitoring . The rapid absorption and onset of action make it a viable option for emergency settings.

Cerebrovascular Insufficiency and Sickle Cell Disease

Beyond respiratory applications, enprofylline is being explored for its role in managing cerebrovascular insufficiency and sickle cell disease. Its ability to reduce blood viscosity by decreasing plasma fibrinogen concentrations and enhancing fibrinolytic activity may offer therapeutic benefits in these conditions .

Diabetic Neuropathy

Emerging evidence suggests that enprofylline may have potential applications in diabetic neuropathy management. Its mechanism involving increased erythrocyte membrane resistance to deformity could mitigate complications associated with diabetes-related vascular issues .

Summary Table of Applications

作用机制

Target of Action

Enprofylline primarily targets the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and adenosine receptor A2b . These targets play a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key messenger in many biological processes.

Mode of Action

Enprofylline acts as an inhibitor of the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B, and as an antagonist of the adenosine receptor A2b . By inhibiting phosphodiesterase, enprofylline prevents the breakdown of cAMP, leading to increased cAMP levels. This results in a variety of downstream effects, including bronchodilation and decreased blood viscosity .

Biochemical Pathways

The increase in cAMP levels caused by enprofylline affects multiple biochemical pathways. One key pathway is the regulation of bronchial smooth muscle tone. Elevated cAMP levels lead to relaxation of bronchial smooth muscle, resulting in bronchodilation . Additionally, enprofylline decreases blood viscosity by reducing plasma fibrinogen concentrations and increasing fibrinolytic activity .

Pharmacokinetics

Enprofylline is rapidly absorbed from the digestive tract . The elimination half-life is approximately 1.9 hours, and the total body clearance is 191.1 ml·kg−1·h−1 . The volume of distribution is 0.48 l·kg−1, and protein binding is 49% . These properties influence the bioavailability of enprofylline and its ability to reach its targets in the body.

Result of Action

The primary molecular effect of enprofylline is the inhibition of erythrocyte phosphodiesterase, leading to an increase in erythrocyte cAMP activity . This makes the erythrocyte membrane more resistant to deformity . On a cellular level, enprofylline leads to bronchodilation, which helps alleviate symptoms in conditions like asthma and chronic obstructive pulmonary disease .

Action Environment

For instance, advanced age can lead to reduced renal excretion, which may affect the clearance of enprofylline

生化分析

Biochemical Properties

Enprofylline primarily acts as a competitive nonselective phosphodiesterase inhibitor . It inhibits erythrocyte phosphodiesterase, resulting in an increase in erythrocyte cAMP activity . This subsequently makes the erythrocyte membrane more resistant to deformity . Along with erythrocyte activity, enprofylline also decreases blood viscosity by reducing plasma fibrinogen concentrations and increasing fibrinolytic activity .

Cellular Effects

Enprofylline has been shown to have significant effects on various types of cells and cellular processes. It is used in the management of symptoms of asthma and also in the treatment of peripheral vascular diseases . Long-term administration of enprofylline may be associated with elevation in liver enzyme levels and unpredictable blood levels .

Molecular Mechanism

Enprofylline exerts its effects at the molecular level primarily through its inhibition of erythrocyte phosphodiesterase . This inhibition results in an increase in erythrocyte cAMP activity, which in turn makes the erythrocyte membrane more resistant to deformity . Along with this, enprofylline also decreases blood viscosity by reducing plasma fibrinogen concentrations and increasing fibrinolytic activity .

Temporal Effects in Laboratory Settings

It is known that long-term administration of enprofylline may be associated with elevation in liver enzyme levels and unpredictable blood levels .

准备方法

Synthetic Routes and Reaction Conditions

Enprofylline can be synthesized through a multi-step process involving the treatment of 6-amino-1-n-propyl-2,4-(1H,3H)-pyrimidinedione with formic acid and sodium nitrite in the presence of a catalyst. This reaction forms 6-amino-5-formamido-1-n-propyl-2,4-(1H,3H)-pyrimidinedione, which then undergoes a ring-closure reaction to yield 3,7-dihydro-3-n-propyl-1H-purine-2,6-dione (enprofylline) .

Industrial Production Methods

The industrial production of enprofylline involves optimizing the synthetic route to minimize the use of solvents and reduce production costs. The process typically includes the use of catalysts such as platinum on carbon (Pt/C) to facilitate the reaction and ensure high yield and purity .

化学反应分析

Types of Reactions

Enprofylline undergoes various chemical reactions, including:

Oxidation: Enprofylline can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the xanthine ring.

Substitution: Substitution reactions can introduce different alkyl or aryl groups to the xanthine ring.

Common Reagents and Conditions

Common reagents used in the reactions of enprofylline include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted xanthine derivatives, which can have different pharmacological properties and applications .

相似化合物的比较

Enprofylline is structurally similar to other xanthine derivatives such as theophylline and caffeine. it has unique properties that distinguish it from these compounds:

Theophylline: Enprofylline is more potent as a phosphodiesterase inhibitor but less potent as an adenosine receptor antagonist compared to theophylline

Caffeine: While caffeine is a central nervous system stimulant, enprofylline lacks significant central nervous system effects, making it more suitable for patients who require bronchodilation without central nervous system stimulation

List of Similar Compounds

- Theophylline

- Caffeine

- Theobromine

Enprofylline’s unique pharmacological profile makes it a valuable therapeutic agent with distinct advantages over other xanthine derivatives .

生物活性

Enprofylline is a synthetic dimethylxanthine derivative, structurally related to theophylline and caffeine. It is primarily recognized for its bronchodilator properties and is utilized in the management of asthma, chronic obstructive pulmonary disease (COPD), and various vascular conditions such as cerebrovascular insufficiency, sickle cell disease, and diabetic neuropathy. Unlike theophylline, enprofylline does not exhibit adenosine receptor antagonist activity, which may contribute to its distinct therapeutic profile .

Enprofylline functions primarily as an inhibitor of erythrocyte phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) within erythrocytes. This action enhances the deformability of erythrocyte membranes and contributes to a reduction in blood viscosity by decreasing plasma fibrinogen concentrations and enhancing fibrinolytic activity . The pharmacodynamics of enprofylline include:

- Phosphodiesterase Inhibition : Specifically targets 3',5'-cyclic-AMP phosphodiesterase 4B.

- Erythrocyte Effects : Increases cAMP levels, improving erythrocyte deformability.

- Blood Viscosity Reduction : Decreases plasma fibrinogen levels and increases fibrinolytic activity.

Table 1: Pharmacological Properties of Enprofylline

| Property | Value |

|---|---|

| Drug Class | Xanthine Derivative |

| Mechanism | Phosphodiesterase Inhibitor |

| Protein Binding | 49% |

| Absorption | Rapid |

| Half-life | Not Available |

Case Study: Long-term Efficacy in Asthma Management

A notable study compared the long-term efficacy and tolerability of enprofylline versus theophylline in adults with asthma over a one-year period. The study involved 348 participants who were randomly assigned to receive either enprofylline or theophylline. Key findings included:

- Improvement in Lung Function : Both medications led to significant improvements in peak expiratory flow rate (PEFR) and forced expiratory volume in one second (FEV1) during the first month, with no significant differences between the two groups.

- Adverse Effects : Notably, enprofylline was associated with fewer increases in inhaled steroid dosage compared to theophylline (8% vs. 18%, p = 0.025). However, some patients experienced asymptomatic elevations in liver enzymes during treatment .

Table 2: Summary of Clinical Outcomes

| Outcome | Enprofylline | Theophylline |

|---|---|---|

| PEFR Improvement (L) | 0.25 | 0.30 |

| FEV1 Improvement (L) | Similar | Similar |

| Inhaled Steroid Dosage Increase (%) | 8% | 18% |

| Liver Enzyme Elevation (%) | 15% | 3% |

Safety Profile

While enprofylline is generally well-tolerated, its long-term use has been linked to potential adverse effects:

属性

IUPAC Name |

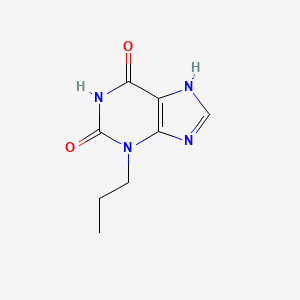

3-propyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-2-3-12-6-5(9-4-10-6)7(13)11-8(12)14/h4H,2-3H2,1H3,(H,9,10)(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQPXVQCUCHWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)NC1=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045186 | |

| Record name | Enprofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Enprofylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>29.1 [ug/mL] (The mean of the results at pH 7.4), 5.68e+00 g/L | |

| Record name | SID855784 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Enprofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enprofylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Enprofylline inhibits erythrocyte phosphodiesterase, resulting in an increase in erythrocyte cAMP activity. Subsequently, the erythrocyte membrane becomes more resistant to deformity. Along with erythrocyte activity, enprofylline also decreases blood viscosity by reducing plasma fibrinogen concentrations and increasing fibrinolytic activity. | |

| Record name | Enprofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

41078-02-8 | |

| Record name | Enprofylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41078-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enprofylline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041078028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enprofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enprofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Enprofylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENPROFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT7DT5E518 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Enprofylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

287-289 °C, 287 - 289 °C | |

| Record name | Enprofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enprofylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does enprofylline differ from theophylline in its mechanism of action?

A1: While both are xanthine derivatives and bronchodilators, enprofylline exhibits a weaker antagonism of adenosine receptors compared to theophylline. [, , , ] This difference is crucial, as adenosine antagonism is believed to be responsible for some of theophylline's side effects.

Q2: Does enprofylline affect the release of inflammatory mediators?

A2: Research suggests that both enprofylline and theophylline can inhibit the antigen-induced release of slow-reacting substance of anaphylaxis (SRS-A) and histamine from sensitized guinea pig lung fragments. []

Q3: Does enprofylline affect neuronal activity?

A3: Studies in rats indicate that enprofylline, unlike theophylline, does not antagonize adenosine's depressant effects on evoked field excitatory post-synaptic potentials (EPSPs) in the hippocampus. [] This suggests a difference in their interaction with neuronal adenosine receptors.

Q4: Can enprofylline modulate the effects of adenosine in humans?

A4: Research in human subjects shows that, at clinically relevant concentrations, theophylline can inhibit the cardio-respiratory stimulant effects of infused adenosine, while enprofylline tends to augment them. [] This highlights a critical difference in their interaction with adenosine's systemic effects.

Q5: What is the molecular formula and weight of enprofylline?

A5: Enprofylline's molecular formula is C10H14N4O2, and its molecular weight is 222.24 g/mol.

Q6: Is there information available regarding the material compatibility and stability of enprofylline under various conditions?

A6: The provided research papers primarily focus on the pharmacological and pharmacokinetic properties of enprofylline. Information regarding its material compatibility and stability under various conditions is not discussed.

Q7: Does enprofylline possess any catalytic properties?

A7: The provided research papers focus on enprofylline's pharmacological properties as a bronchodilator. No catalytic properties of enprofylline are discussed.

Q8: Have any computational chemistry studies been conducted on enprofylline?

A8: The provided research papers primarily utilize in vitro and in vivo experimental models to investigate enprofylline's properties. Information regarding computational chemistry studies or QSAR models is not available in these papers.

Q9: Is there information available regarding SHE regulations specific to enprofylline?

A9: The provided research papers focus on the pharmacological and clinical aspects of enprofylline. Information regarding specific SHE regulations or compliance is not discussed.

Q10: How is enprofylline metabolized and excreted?

A10: Unlike many other xanthine derivatives, enprofylline is primarily excreted unchanged in the urine. [, ] Approximately 90% of an administered dose is recovered in urine, indicating minimal metabolism. []

Q11: What is the elimination half-life of enprofylline?

A11: The elimination half-life of enprofylline is approximately 2 hours. [, ] This relatively short half-life necessitates multiple daily doses for sustained therapeutic effects.

Q12: How do the pharmacokinetics of enprofylline differ in specific populations like pregnant women or elderly individuals?

A12: In pregnant rats, enprofylline exhibits a higher volume of distribution and lower systemic clearance compared to non-pregnant rats. [] This alteration is attributed to changes in plasma protein binding and renal handling during pregnancy. [] The effect of age on enprofylline pharmacokinetics in humans is not extensively discussed in these papers.

Q13: Does enprofylline cross the blood-brain barrier?

A13: Enprofylline exhibits a lower penetration into the cerebrospinal fluid (CSF) compared to theophylline. [] The CSF:plasma ratio for enprofylline is approximately 0.095, significantly lower than theophylline's ratio of 0.36. [] This suggests a limited ability of enprofylline to cross the blood-brain barrier, which may contribute to its reduced central nervous system (CNS) side effects compared to theophylline.

Q14: What models have been used to study the bronchodilatory effects of enprofylline?

A14: Enprofylline's bronchodilatory effects have been studied in various models, including: * Isolated guinea pig tracheal smooth muscle: Demonstrated relaxation of contractions induced by egg albumin, SRS-A, and carbachol. [, , ]* Isolated sheep trachealis and small bronchi: Showed concentration-dependent relaxation under basal and carbachol-induced tone. []* Human placental arteries: Induced relaxation in vessels contracted by prostaglandins and potassium chloride. []

Q15: How does the potency of enprofylline as a bronchodilator compare to theophylline?

A15: Numerous studies indicate that enprofylline is a more potent bronchodilator than theophylline, with estimates ranging from 3 to 5 times greater potency. [, , , , , ] This difference in potency is consistent across various experimental models and contributes to the potential clinical advantages of enprofylline.

Q16: Has enprofylline been investigated for its effectiveness in treating exercise-induced asthma (EIA)?

A16: In a study involving asthmatic patients with EIA, intravenous theophylline provided significantly better protection against exercise-induced bronchospasm compared to enprofylline and placebo. [] While enprofylline demonstrated some protective effects, they were not statistically significant compared to placebo. []

Q17: What is the efficacy of enprofylline in treating acute asthma?

A17: Studies in patients with acute asthma indicate that both intravenous enprofylline and nebulized terbutaline (a beta-2 agonist) demonstrate comparable bronchodilating effects. [] Both treatments resulted in similar improvements in FEV1, suggesting enprofylline's potential as a treatment option in acute asthma. []

Q18: Is there information available regarding resistance mechanisms to enprofylline or cross-resistance with other compounds?

A18: The provided research papers primarily focus on the pharmacological and clinical efficacy of enprofylline. Information regarding specific resistance mechanisms or cross-resistance with other compounds is not discussed.

Q19: What are the common side effects associated with enprofylline?

A19: While generally well-tolerated, enprofylline has been associated with side effects such as headache and nausea, particularly during the initial week of treatment. [, , , ] These side effects are generally mild and transient. []

Q20: Does enprofylline induce seizures?

A20: Unlike theophylline, enprofylline has not been shown to induce seizures in animal models, even at high doses. [] This difference is attributed to enprofylline's weaker adenosine antagonism, which is believed to play a role in theophylline-induced seizures. []

Q21: Does enprofylline affect liver function?

A21: Long-term enprofylline administration has been associated with elevated liver enzyme levels in some individuals. [] While these elevations are often asymptomatic and transient, they highlight the need for monitoring liver function during prolonged enprofylline therapy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。